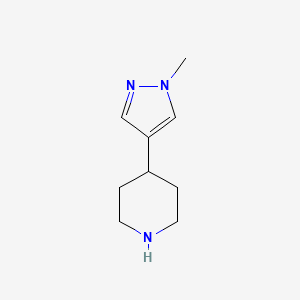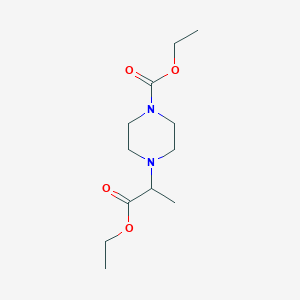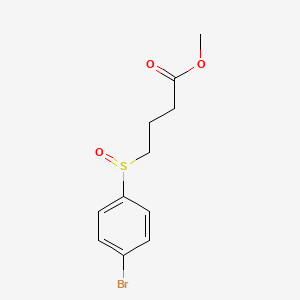
Methyl 4-(4-bromobenzenesulfinyl)butanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Synthesis and Reaction Studies
- Chemical Synthesis and Reaction Mechanisms: Methyl 4-(4-bromobenzenesulfinyl)butanoate is involved in various chemical synthesis processes. For example, in the synthesis of enantiomerically pure n-alkyl 4-bromobenzenesulfinates, this compound plays a critical role in obtaining high yield and purity (Nicoud & Cherkaoui, 1995). Similarly, in the synthesis of 6-Methyl-9-propyldibenzothiophene-4-ol, the bromination of certain benzene derivatives forms key intermediates necessary for the final compound (Eisenbraun, 1990); (Eisenbraun, 1991).
2. Catalytic and Chemical Kinetics Studies
- Catalysis and Reaction Kinetics: The compound finds its application in studies related to catalysis and reaction kinetics. It has been used in the study of reactions in micellar solutions, providing insights into the micellar kinetic effects and reaction dynamics (Muñoz et al., 2003); (Muñoz et al., 2004); (Rodríguez et al., 2007).
3. Applications in Novel Synthesis Methods
- Development of Novel Synthesis Methods: Research involving methyl 4-(4-bromobenzenesulfinyl)butanoate has contributed to developing new synthesis methods for complex organic compounds. For instance, in the synthesis of the key intermediate of coenzyme Q10, this compound is essential for the successful coupling reaction with solanesyl bromide (Mu et al., 2011).
4. Exploration in Organic Chemical Synthesis
- Role in Organic Chemical Synthesis: This compound has been utilized in various organic synthesis methods, such as in the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. This demonstrates its significance in the field of organic chemistry and its versatility in different reactions (Everson et al., 2014).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
methyl 4-(4-bromophenyl)sulfinylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-15-11(13)3-2-8-16(14)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENQGBKLNKIPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-bromobenzenesulfinyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



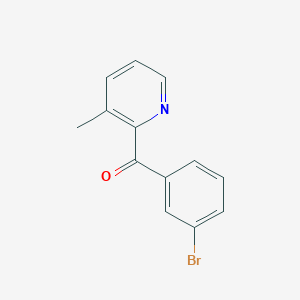
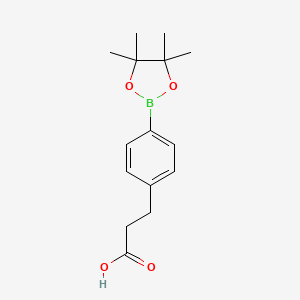
![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
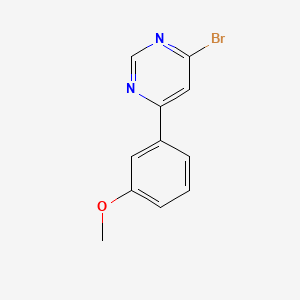
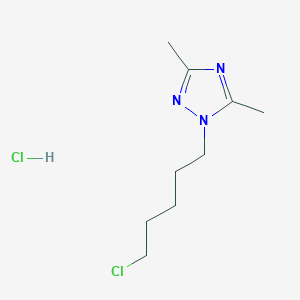
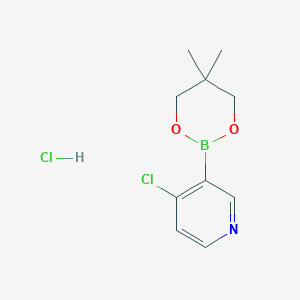
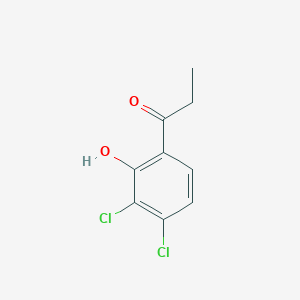
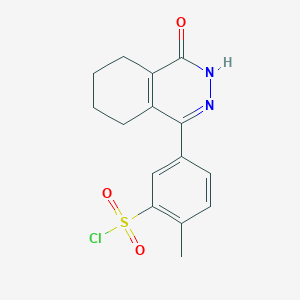
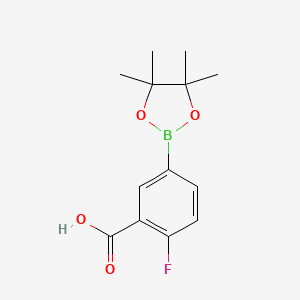
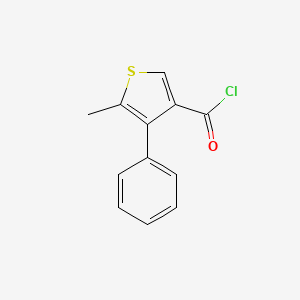
![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
